Cas no 1781320-01-1 (2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol)

2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol
- 1781320-01-1
- EN300-1916651
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- Inchi: 1S/C7H10BrNOS/c1-4-2-5(8)7(11-4)6(10)3-9/h2,6,10H,3,9H2,1H3
- InChI Key: YTTNDSJVNDPCMP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)SC=1C(CN)O
Computed Properties
- Exact Mass: 234.96665g/mol
- Monoisotopic Mass: 234.96665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.5Ų
- XLogP3: 0.9
2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916651-1.0g |
2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol |
1781320-01-1 | 1g |
$1256.0 | 2023-06-02 | ||
Enamine | EN300-1916651-5.0g |
2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol |
1781320-01-1 | 5g |
$3645.0 | 2023-06-02 | ||
Enamine | EN300-1916651-2.5g |
2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol |
1781320-01-1 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1916651-5g |
2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol |
1781320-01-1 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1916651-0.5g |
2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol |
1781320-01-1 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1916651-0.25g |
2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol |
1781320-01-1 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1916651-1g |
2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol |
1781320-01-1 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1916651-10g |
2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol |
1781320-01-1 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1916651-0.05g |
2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol |
1781320-01-1 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1916651-10.0g |
2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol |
1781320-01-1 | 10g |
$5405.0 | 2023-06-02 |
2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol Related Literature
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
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Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
Additional information on 2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol
Comprehensive Overview of 2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol (CAS No. 1781320-01-1)
2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including a thiophene ring substituted with a bromo and methyl group, along with an amino alcohol side chain, make it a versatile intermediate for synthesizing bioactive molecules. The compound's CAS No. 1781320-01-1 ensures precise identification in regulatory and commercial contexts, addressing growing demands for traceability in chemical supply chains.
Recent trends in drug discovery highlight the importance of heterocyclic compounds like thiophene derivatives, which are frequently searched in academic and industrial databases. Researchers are particularly interested in how modifications to the 3-bromo-5-methylthiophene scaffold can influence biological activity, such as antimicrobial or anti-inflammatory effects. This aligns with popular queries like "thiophene-based drug candidates 2024" or "bromo-substituted heterocycles in medicinal chemistry," reflecting the compound's relevance in cutting-edge applications.
From a synthetic chemistry perspective, the amino alcohol moiety in 2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol offers opportunities for chiral synthesis, a hot topic in asymmetric catalysis. The presence of both nucleophilic (amino) and electrophilic (bromo) sites enables diverse functionalization strategies, as evidenced by frequent searches for "multifunctional thiophene building blocks." These characteristics position the compound as a valuable asset for developing targeted molecular probes or high-value specialty chemicals.
Environmental and sustainability considerations are increasingly shaping chemical research, and this compound's potential for atom-efficient transformations resonates with green chemistry principles. Its bromine substituent allows for selective cross-coupling reactions (e.g., Suzuki-Miyaura), a technique dominating recent literature searches like "eco-friendly bromoarene applications." Such attributes make CAS 1781320-01-1 a candidate for sustainable process development in line with industry priorities.
Analytical characterization of 2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol typically involves advanced techniques such as HPLC-MS and NMR spectroscopy, addressing quality control concerns frequently raised in pharmaceutical forums. The compound's stability profile and storage conditions are also common discussion points, reflecting user interest in "handling amino-thiophene derivatives" and "long-term stability of brominated compounds."
In material science applications, the conjugated thiophene system in this compound has drawn attention for organic electronics research. Searches for "thiophene monomers for conductive polymers" or "halogenated heterocycles in OLEDs" underscore its potential beyond life sciences. This multidisciplinary appeal enhances the commercial value of CAS 1781320-01-1 across technology sectors.
The compound's registration under REACH and other global chemical inventories remains a critical consideration for industrial users, as evidenced by regulatory-focused queries. Proper documentation of its physicochemical properties (e.g., solubility, melting point) and safety data ensures compliance with international standards—a key concern for purchasers searching "thiophene derivative suppliers with certified analysis."
Emerging studies on structure-activity relationships (SAR) frequently reference analogs of this compound, particularly in kinase inhibitor research. The scientific community's focus on "small molecule modulators of protein-protein interactions" highlights how the 3-bromo-5-methylthiophene-2-yl core could contribute to novel therapeutic strategies. Such applications reinforce the importance of reliable synthetic protocols for 2-amino-1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol.
Supply chain dynamics for specialty chemicals like this compound increasingly emphasize regional availability and scalable production. Market analyses show rising searches for "custom synthesis of brominated thiophenes" and "GMP-grade amino alcohol intermediates," indicating demand for tailored solutions. Manufacturers responding to these needs can leverage the compound's structural versatility to serve diverse research applications.
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